1,5-Naphthyridin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-1,5-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-7-3-5-9-6-2-1-4-10-8(6)7/h1-5H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPLFNGUPLZYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901670 | |
| Record name | 1,5-Naphthyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5423-54-1, 16795-72-5 | |
| Record name | 5423-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Naphthyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-naphthyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1,5 Naphthyridin 4 Ol and Its Derivatives
Cyclization Reactions for 1,5-Naphthyridine (B1222797) Core Formation
Cyclization reactions represent the most common and historically significant approach to constructing the 1,5-naphthyridine core. These methods typically involve the formation of one of the pyridine (B92270) rings by cyclizing a suitably substituted pyridine precursor.
Skraup Reaction Modifications
The Skraup reaction, a classic method for quinoline (B57606) synthesis, has been adapted for the preparation of 1,5-naphthyridines. thieme-connect.de The reaction involves the cyclization of an aminopyridine with glycerol, typically in the presence of a strong acid and an oxidizing agent. thieme-connect.desmolecule.com For the synthesis of 1,5-naphthyridines, 3-aminopyridine (B143674) is the key starting material. thieme-connect.de
Modifications to the classical Skraup reaction have been developed to improve yields and expand its applicability. For instance, the use of milder catalysts and oxidizing agents has been explored. One such modification employs iodine as a catalyst in a dioxane/water mixture, which has been shown to provide good yields and allows for the catalyst to be recovered and reused. mdpi.com Other oxidizing agents like m-nitrobenzenesulfonic acid sodium salt (m-NO₂PhSO₃Na) have also been utilized in modified Skraup protocols. vulcanchem.com
The general Skraup reaction for 1,5-naphthyridine synthesis proceeds as follows: 3-aminopyridine reacts with glycerol, which dehydrates in situ to form acrolein. A Michael addition of the amino group to acrolein is followed by cyclization, dehydration, and oxidation to yield the 1,5-naphthyridine core. thieme-connect.de
Table 1: Examples of Modified Skraup Reactions for 1,5-Naphthyridine Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 3-Aminopyridine | Glycerol, Iodine, Dioxane/Water (1/1) | 1,5-Naphthyridine | 45-50% | mdpi.com |
| 3-Amino-6-chloropyridine | Glycerol, m-NO₂PhSO₃Na, Dioxane/Water | 6-Chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one | 45-50% | |
| 3-Aminopyridine | Glycerol, m-NO₂PhSO₃Na, Δ | 3-Bromo-1,5-naphthyridine | 45-50% | vulcanchem.com |
Friedländer Condensation Approaches
The Friedländer synthesis provides another route to the 1,5-naphthyridine skeleton by condensing an aminopyridine with a carbonyl compound containing a reactive α-methylene group. mdpi.comencyclopedia.pub This method is particularly useful for synthesizing substituted 1,5-naphthyridines.
In the context of 1,5-naphthyridin-4-ol (B95804) derivatives, a 2-aminonicotinaldehyde or a related derivative can be reacted with a ketone or ester that can provide the remaining atoms for the second pyridine ring. smolecule.comnih.gov The reaction is typically catalyzed by an acid or a base. smolecule.com Recent advancements have demonstrated the use of choline (B1196258) hydroxide (B78521) as a metal-free, non-toxic, and water-soluble catalyst for Friedländer condensation, offering a greener synthetic route. nih.govacs.org
For example, the condensation of 2-aminonicotinaldehyde with ketones under acidic conditions can yield the 1,5-naphthyridine framework. smolecule.com Adaptations of this method have been used to introduce substituents at various positions of the naphthyridine core.
Table 2: Friedländer Condensation for 1,5-Naphthyridine Synthesis
| Aminopyridine Derivative | Carbonyl Compound | Conditions | Product | Reference |
| 2-Aminonicotinaldehyde | Acetone | Choline Hydroxide, H₂O, 50 °C | 2-Methyl-1,8-naphthyridine (example) | nih.gov |
| 3-Amino-6-chloropyridine | Cyclopentanone | Acidic conditions | Dihydro-naphthyridinone core |
Gould-Jacobs Reaction Pathways
The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxy (or 4-oxo) substituted aza-heterocycles, including this compound. wikipedia.org The reaction proceeds through the condensation of an aminopyridine with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization. mdpi.comwikipedia.org
The initial condensation forms an anilinomethylene malonate intermediate. Subsequent heating, often in a high-boiling solvent like Dowtherm A or diphenyl ether, induces an electrocyclization to form the 4-hydroxy-1,5-naphthyridine-3-carboxylate ester. mdpi.comlookchem.comd-nb.info This ester can then be saponified and decarboxylated to yield this compound. wikipedia.org
The Gould-Jacobs reaction is highly effective for anilines and aminopyridines. wikipedia.org For instance, the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization, affords the corresponding 1,5-naphthyridine derivative. mdpi.com Specifically, 4-hydroxy-1,5-naphthyridine has been prepared via a condensation reaction at 150 °C followed by ring cyclization. mdpi.com
Table 3: Gould-Jacobs Reaction for this compound Derivatives
| Aminopyridine Derivative | Malonic Ester Derivative | Conditions | Intermediate/Product | Reference |
| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | 1. Condensation; 2. Dowtherm A, 280-290 °C | 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid ester | lookchem.com |
| 3-Aminopyridine | Diethyl methylenemalonate | 1. Condensation, 150 °C; 2. Ring cyclization | 4-Hydroxy-1,5-naphthyridine | mdpi.com |
| 3-Aminopyridine | Diethyl methylenemalonate | Thermal cyclization | 1,5-Naphthyridine derivative | mdpi.comsmolecule.com |
Conrad-Limpach Cyclization Techniques
The Conrad-Limpach reaction is another classical method for the synthesis of 4-hydroxyquinolines, which can be extended to the synthesis of 1,5-naphthyridin-4-ones. mdpi.comwikipedia.org This reaction involves the thermal condensation of a primary aromatic amine, in this case, an aminopyridine, with a β-ketoester. mdpi.com The reaction proceeds through a Schiff base intermediate, which then undergoes cyclization. mdpi.comwikipedia.org
High temperatures, often around 250 °C, are typically required for the cyclization step. wikipedia.org The use of high-boiling inert solvents like mineral oil or Dowtherm A can significantly improve the yields of the cyclized product. wikipedia.orgnih.gov
An important variation of this method involves the use of Meldrum's acid in place of a β-ketoester. The reaction of an aminopyridine derivative with Meldrum's acid, often in the presence of triethyl orthoformate, followed by heating in a high-boiling solvent like Dowtherm A, leads to the formation of 4-hydroxy-1,5-naphthyridine derivatives. mdpi.comresearchgate.net
Table 4: Conrad-Limpach Reaction for 1,5-Naphthyridin-4-one Derivatives
| Amine Component | Carbonyl Component | Conditions | Product Type | Reference |
| Primary aromatic amines | β-ketoesters | Thermal condensation, cyclization | Naphthyridin-4-ones | mdpi.com |
| 3-Aminopyridine derivatives | Meldrum's acid | 1. Triethylformate, 100 °C; 2. Dowtherm A, 250 °C | 4-Hydroxynaphthyridines | mdpi.com |
Cycloaddition Reactions for Naphthyridine Ring Systems
Cycloaddition reactions provide a powerful and often stereoselective route to complex heterocyclic systems, including the 1,5-naphthyridine core. These reactions involve the formation of the ring system in a concerted or stepwise manner from open-chain precursors.
Povarov Reaction Applications
The Povarov reaction, a type of aza-Diels-Alder reaction, is a three-component reaction that has been successfully applied to the synthesis of tetrahydro-1,5-naphthyridine derivatives. mdpi.comsemanticscholar.org These can subsequently be aromatized to yield 1,5-naphthyridines. The reaction typically involves an aromatic amine (such as 3-aminopyridine), an aldehyde, and an electron-rich alkene, often catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). mdpi.comnih.govnih.gov
The reaction proceeds via the in situ formation of an imine from the aminopyridine and the aldehyde. This imine then acts as the diene in a [4+2] cycloaddition with the alkene. semanticscholar.orgmdpi.com This strategy allows for the synthesis of a variety of substituted 1,5-naphthyridine derivatives, including 4-phenyl-1,5-naphthyridines from the reaction of imines derived from 3-aminopyridines with styrenes. mdpi.com The cycloaddition often proceeds with endo selectivity, allowing for the control of stereochemistry in the resulting tetrahydro-1,5-naphthyridine products. mdpi.com
Recent developments have also explored mechanochemical conditions for the aza-vinylogous Povarov reaction, providing a solvent-free approach to the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines. mdpi.com
Table 5: Povarov Reaction for 1,5-Naphthyridine Derivatives
| Amine Component | Aldehyde/Imine Component | Alkene Component | Conditions | Product Type | Reference |
| 3-Aminopyridines | Aldehydes | Styrenes | Lewis acid (e.g., BF₃·Et₂O) | 4-Phenyl-1,2,3,4-tetrahydro-1,5-naphthyridines | mdpi.com |
| 3-Aminopyridine | Various aldehydes | Electron-rich olefins | Lewis acid catalyst | 1,2,3,4-Tetrahydro-1,5-naphthyridine (B1311120) derivatives | mdpi.com |
| Aromatic amines | α-Ketoaldehydes | α,β-Unsaturated dimethylhydrazones | Mechanochemical (vibratory ball mill) | 1,2,3,4-Tetrahydro-1,5-naphthyridines | mdpi.com |
Aza-Diels-Alder Cycloadditions
The aza-Diels-Alder reaction, a variation of the classical Diels-Alder reaction, is a key strategy for synthesizing nitrogen-containing heterocyclic systems. nih.gov In the context of 1,5-naphthyridine synthesis, this reaction typically involves the [4+2] cycloaddition of an aza-diene with a dienophile.
One notable application is the Lewis acid-activated aza-Diels-Alder reaction (Povarov reaction) for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives. mdpi.com This method has been studied both theoretically and experimentally, demonstrating regio- and stereoselective outcomes that proceed through endo intermediates. mdpi.com For instance, the reaction between imines, generated from 3-aminopyridines and aldehydes, and olefins like styrenes, yields tetrahydro-1,5-naphthyridines with control over two stereocenters. mdpi.com Subsequent aromatization of these cycloadducts provides the corresponding 4-phenyl-1,5-naphthyridines. mdpi.com
Similarly, a glyoxalate-derived 1,5-naphthyridine has been prepared via a [4+2] cycloaddition process, also proceeding through endo transition states. mdpi.com Furthermore, a modified Diels-Alder reaction between aldimines derived from 3-aminopyridine and vinyl acetamide (B32628) has been utilized to prepare other 1,5-naphthyridine derivatives as racemic mixtures of the cis isomers. mdpi.com The aza-Diels-Alder reaction has also been employed to synthesize various other substituted naphthyridines.
Cross-Coupling Methodologies for Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of the 1,5-naphthyridine core, allowing for the introduction of a wide range of substituents.
Suzuki Coupling Protocols
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds. In the synthesis of 1,5-naphthyridine derivatives, it is commonly used to introduce aryl or heteroaryl groups. For example, 2-iodo-1,5-naphthyridine (B12962786) can be coupled with various aromatic and heteroaromatic boronic acids in a process that furnishes the desired products in high yields. researchgate.net The reaction conditions are generally tolerant of a variety of functional groups on the boronic acid partner, including aldehydes, nitriles, and alkenes. nih.gov
Research has shown that 3-bromo precursors of 1,5-naphthyridines can react with aryl boronic acids to introduce aryl groups at the C-3 position, with yields ranging from 32% to 45%. Flow chemistry has also been successfully applied to Suzuki-Miyaura reactions of 1,4-ethano-1,5-naphthyridine derivatives, providing an efficient process with high yields in short reaction times. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) | Reference |
| 2-Iodo-1,5-naphthyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 2-Phenyl-1,5-naphthyridine | High | researchgate.net |
| 3-Bromo-1,5-naphthyridine derivative | Aryl boronic acid | Palladium catalyst | 3-Aryl-1,5-naphthyridine derivative | 32-45 | |
| 1,4-Ethano-1,5-naphthyridine derivative | (Het)arylboronic acid | Palladium catalyst | C-2/C-4 substituted derivatives | 42-90 | researchgate.net |
Stille Coupling Strategies
The Stille coupling reaction, which pairs an organotin compound with an organic halide or pseudohalide, is another effective method for the functionalization of 1,5-naphthyridines. wikipedia.org This reaction is known for its tolerance of a wide array of functional groups. nih.gov
A notable application involves the reaction of a chloronitropyridine with tributyl(1-ethoxyvinyl)tin. nih.gov The resulting intermediate undergoes further transformations, including fluorination, condensation with DMF-dimethylacetal, and a nitro reduction-deoxobromination sequence, to ultimately yield the 1,5-naphthyridine ring in good yield. nih.gov The Stille reaction has also been utilized in polymerization reactions of dibromo-1,5-naphthyridinones. researchgate.net The reaction is typically catalyzed by palladium complexes, and additives like copper(I) iodide can significantly increase the reaction rate. nih.govharvard.edu
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |
| Chloronitropyridine | Tributyl(1-ethoxyvinyl)tin | Palladium catalyst | 1,5-Naphthyridine derivative | Good | nih.gov |
| Dibromo-1,5-naphthyridinone | Organostannane | Palladium catalyst | Poly(1,5-naphthyridinone) | - | researchgate.net |
| Allylic bromide | Organostannylfuran | CuI (5 mol%), Na₂CO₃ | Coupled furan (B31954) derivative | Good to Excellent | nih.gov |
Buchwald-Hartwig Amination Approaches
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many biologically active compounds. snnu.edu.cn This methodology has been applied to the synthesis of 2-amino-1,5-naphthyridine derivatives. mdpi.com
The reaction involves the coupling of a halo-naphthyridine, such as 2-chloro-1,5-naphthyridine, with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand, such as XantPhos. mdpi.comresearchgate.net This method allows for the introduction of various amino groups at specific positions on the naphthyridine ring, which can be beneficial for enhancing properties like solubility for pharmaceutical applications. The reaction has been used to synthesize 2,8-disubstituted-1,5-naphthyridine analogues and other complex derivatives. mdpi.comresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Ligand/Base | Product | Reference |
| 2-Chloro-1,5-naphthyridine (96) | Amine (97) | Palladium catalyst, XantPhos | 2-Amino-1,5-naphthyridine (98) | mdpi.comresearchgate.net |
| 3-Bromo precursor | Secondary amine | Palladium catalyst | C-4 aminated derivative | |
| 6-Chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one | Arylamine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 6-Amino derivative |
Other Advanced Synthetic Transformations
Beyond the more common cycloaddition and cross-coupling reactions, other advanced synthetic methods have been developed for the synthesis and functionalization of 1,5-naphthyridines.
Knochel Approaches to Naphthyridines
The Knochel group has developed several innovative approaches for the synthesis of functionalized heterocycles, including 1,5-naphthyridines. researchgate.netuni-muenchen.debeilstein-journals.org One such method involves the preparation of versatile organometallic reagents. For example, new conjunctive alkenyl-metal reagents (containing Li, Mg, or Zn) bearing a latent aldehyde function and a silyl (B83357) group have been created. mdpi.comnih.gov These building blocks can be converted into various carbon-carbon bonds and allow for a short synthesis of valuable 1,5-naphthyridines. nih.gov Specifically, using a bromonitro pyridine as a coupling partner with these organometallic reagents provided a direct route to 1,5-naphthyridines in 60% yield when pyridinium (B92312) p-toluenesulfonate (PPTS) was used. mdpi.comnih.gov
Another strategy involves the use of TMPMgCl·LiCl for the regioselective metalation of naphthyridine systems, which can then be reacted with various electrophiles to introduce a range of substituents. beilstein-journals.org Furthermore, Knochel's group has also utilized Negishi cross-coupling reactions for the synthesis of 4-substituted 1,5-naphthyridines. mdpi.com
Regioselective Alkylation Studies (N- vs. O-alkylation)
The alkylation of this compound, an ambident nucleophile, presents a classic challenge in synthetic chemistry, as the reaction can occur at either the nitrogen (N) or oxygen (O) atom, leading to N-alkylated or O-alkylated products, respectively. researchgate.netnih.gov The regioselectivity of this transformation is influenced by several factors, including the solvent, the base, and the nature of the alkylating agent. nih.gov
In the context of developing antimycobacterial agents, researchers have investigated the N- versus O-alkylation of this compound. nih.govresearchgate.net These studies are crucial for the unambiguous structural determination of the resulting products, which is essential for establishing structure-activity relationships. researchgate.net The differentiation between the N- and O-alkylated regioisomers often requires advanced analytical techniques beyond one-dimensional NMR, such as HSQC, HMBC, and NOE experiments. nih.govresearchgate.net
While direct alkylation of similar heterocyclic systems like 1,2,3,4-tetrahydrobenzo[c] researchgate.netmdpi.comnaphthyrin-5(6H)-one has shown a strong preference for O-alkylation, the factors governing this selectivity are complex. nih.gov Steric hindrance from bulky alkylating agents and the electronic effects within the naphthyridine core can favor the formation of the O-alkylated product. nih.gov
To overcome challenges in achieving desired regioselectivity, alternative synthetic strategies may be employed. For instance, when direct N-alkylation is disfavored, multi-step sequences involving protection and coupling reactions can provide access to the desired N-alkylated derivatives. nih.gov
A summary of representative alkylation reactions is presented in the table below:
| Reactant | Alkylating Agent | Base | Solvent | Product Type | Reference |
| This compound | Alkyl Halides | Not specified | Not specified | N- and O-alkylated derivatives | nih.govresearchgate.net |
| 1,2,3,4-Tetrahydrobenzo[c] researchgate.netmdpi.comnaphthyrin-5(6H)-one | Phenylalkylbromide | Not specified | Not specified | Exclusive O-alkylation | nih.gov |
| 1,5-Naphthyridinones | 2-Bromoethanol | Cesium Carbonate | Not specified | N-alkylation | mdpi.com |
| 1,5-Naphthyridine-2,6-dione | 1-Bromooctane | Not specified | Not specified | N-alkylation | mdpi.com |
Modern Synthetic Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times. rasayanjournal.co.inajrconline.org This technique has been successfully applied to the synthesis of various naphthyridine derivatives.
For instance, microwave irradiation has been utilized in the catalyst-free reaction of 6-amino-2-methylthiopyrimidin-4(3H)-one with (E)-3,5-bis(benzylidene)-1-alkyl-4-piperidones to produce pyrimido[4,5-b] nih.govnih.govnaphthyridin-4(3H)-ones. nih.gov Similarly, the synthesis of 4-substituted-chloro-1-(4-hydroxy-2-methyl-1,8-naphthyridin-7-yl)azetidin-2-ones has been achieved through microwave-assisted cyclization. rasayanjournal.co.in
In the context of 1,5-naphthyridines, microwave-assisted nucleophilic aromatic substitution (SNAr) reactions have been employed to introduce amino substituents at the 4-position of the naphthyridine core, yielding potential anti-Ebola virus agents. mdpi.comnih.gov Additionally, the synthesis of 4-hydroxy- researchgate.netnih.govnaphthyridine-3-carbonitrile derivatives has been accomplished using microwave irradiation, offering an efficient alternative to conventional heating methods like using Dowtherm-A. researchgate.net
The table below highlights examples of microwave-assisted synthesis of naphthyridine derivatives:
| Reactants | Product | Reaction Type | Advantage of Microwave | Reference |
| 6-Amino-2-methylthiopyrimidin-4(3H)-one and (E)-3,5-bis(benzylidene)-1-alkyl-4-piperidones | Pyrimido[4,5-b] nih.govnih.govnaphthyridin-4(3H)-ones | Cyclocondensation | Catalyst-free, efficient | nih.gov |
| 7-Aminosubstituted-2-methyl-1,8-naphthyridin-4-ol and Chloroacetylchloride | 4-Substituted-chloro-1-(4-hydroxy-2-methyl-1,8-naphthyridin-7-yl)azetidin-2-ones | Cyclization | Rapid, efficient | rasayanjournal.co.in |
| Halogenated 1,5-naphthyridines and Amines | Alkylamino substituted 1,5-naphthyridines | SNAr | - | mdpi.comnih.gov |
| 3-Aminopyridine derivatives and Ethyl 2-cyano-3-ethoxyacrylate | 4-Hydroxy- researchgate.netnih.govnaphthyridine-3-carbonitriles | Cyclization | Efficient synthesis | researchgate.net |
Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and facile scalability. researchgate.net This technology has been increasingly applied to the synthesis of complex heterocyclic compounds.
While specific applications of flow chemistry for the direct synthesis of this compound are not extensively detailed in the provided context, the development of flow processes for related naphthyridine and other heterocyclic systems demonstrates its potential. researchgate.netmdpi.com For example, a flow Suzuki-Miyaura process has been established to produce polyfunctionalized 1,4-ethano-1,5-naphthyridine derivatives in high yields with short reaction times (e.g., 10 minutes). researchgate.net Researchers have optimized parameters such as temperature and residence time to achieve high conversion rates. researchgate.net
A hybrid microwave-flow approach has also been reported for the synthesis of pyrazolo[3,4-b]pyridine derivatives, which share a pyridinyl structural component with naphthyridines. mdpi.com This method involves a Michael addition followed by elimination and cyclization steps. mdpi.com The successful implementation of flow chemistry for these related structures suggests its applicability for the efficient and scalable synthesis of this compound and its derivatives.
The following table summarizes a relevant flow chemistry application for a naphthyridine derivative:
| Reactants | Product | Reaction Type | Flow Conditions | Yield | Reference |
| 3,4-dihydro-2H-1,4-ethano-1,5-naphtyridin-6(5H)-ones and Arylboronic acids | Polyfunctionalized 1,4-ethano-1,5-naphthyridine derivatives | Suzuki-Miyaura Coupling | 120 °C, 10 min residence time | up to 74% | researchgate.net |
Chemical Reactivity and Derivatization of 1,5 Naphthyridin 4 Ol Core
Electrophilic Substitution Reactions
The 1,5-naphthyridine (B1222797) ring system can undergo electrophilic substitution. The nitrogen lone pairs can be donated to electrophiles, a reaction also observed in pyridine (B92270) and quinoline (B57606). nih.gov For instance, N-alkylation of 1,5-naphthyridine derivatives readily occurs with alkyl halides to produce N-alkylsubstituted products. nih.govmdpi.com This reactivity has been utilized to create libraries of compounds by reacting the N1 nitrogen with various electrophiles like isocyanates and tosyl halides. mdpi.com
While general electrophilic substitution at carbon is possible, specific examples directly on the 1,5-naphthyridin-4-ol (B95804) parent core are not extensively detailed in the provided results. However, the reactivity of the broader 1,5-naphthyridine class suggests that positions C2 and C8 are susceptible to electrophilic attack. vulcanchem.com The introduction of substituents can direct incoming electrophiles to specific positions on the ring. vulcanchem.com
Nucleophilic Substitution Reactions
Nucleophilic substitution is a key reaction for functionalizing the 1,5-naphthyridine core. Halogenated derivatives of 1,5-naphthyridine are common precursors for these reactions. For example, a chloro group at the C4 position can be displaced by various nucleophiles. mdpi.com The bromine atom on 7-Bromo-1,5-naphthyridin-4-ol can be substituted by nucleophiles such as amines and thiols. smolecule.com Similarly, the bromine atom in 3-Bromo-7-chloro-1,5-naphthyridine can be replaced by amines or thiols. evitachem.com
The formation of N-oxides by treating 1,5-naphthyridine with a peracid like m-CPBA can activate the ring for subsequent nucleophilic additions at the 2- and 4-positions. mdpi.com This strategy has been used to introduce chloro substituents. mdpi.com Furthermore, 1,5-naphthyridines containing a diphenylphosphoryl group, prepared through a nucleophilic substitution reaction, have been utilized in the synthesis of tridentate europium(III) complexes. mdpi.com
The regioselectivity of these substitutions can sometimes be complex. For instance, the reaction of a bromo-substituted 1,5-naphthyridine with potassium amide in liquid ammonia (B1221849) can yield a mixture of 3-amino and 4-amino products, suggesting the formation of a naphthyridyne intermediate. evitachem.com
Oxidation and Reduction Transformations
The 1,5-naphthyridine ring can undergo both oxidation and reduction. nih.govmdpi.com Oxidation can lead to the formation of N-oxides, which are useful intermediates for further functionalization. mdpi.com The oxidation of a sulfide (B99878) substituent on a 1,5-naphthyridine derivative to a sulfoxide (B87167) has also been reported. mdpi.com
Reduction of the 1,5-naphthyridine ring can yield dihydro or tetrahydro derivatives. evitachem.com For example, 1,5-naphthyridine can be selectively reduced to 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) using specific catalysts like a ruthenium complex. mdpi.com Catalytic hydrogenation has also been employed to produce perhydro-1,5-naphthyridine derivatives. rsc.org
Metalation Studies
Metalation of the 1,5-naphthyridine scaffold provides a route for introducing a variety of substituents. nih.govmdpi.com A combination of different metalating agents, such as zinc, magnesium, and lithium bases, allows for the regioselective introduction of up to three substituents onto the 1,5-naphthyridine core. researchgate.net The presence or absence of a Lewis acid can influence the outcome of these reactions. researchgate.net A "halogen dance" reaction, observed during the metalation of an 8-iodo-2,4-disubstituted 1,5-naphthyridine, enabled a fourth regioselective functionalization. researchgate.net
Side-Chain Modifications and Functional Group Interconversions
Modifications to side chains and interconversions of functional groups are crucial for creating diverse derivatives of this compound. nih.govmdpi.com For instance, a chloro group on the naphthyridine ring can be converted to an amino group. mdpi.com The cyano group can be introduced into the heterocyclic ring through the displacement of a triflate group. mdpi.com
Complexation with Metal Centers
The nitrogen atoms in the 1,5-naphthyridine ring system make it an excellent ligand for forming complexes with metal centers. nih.govmdpi.comnih.gov The this compound moiety, in particular, has been used to create heteroleptic platinum(II) and iridium(III) complexes. rsc.orgrsc.orgacs.org These complexes often exhibit interesting photoluminescent and electroluminescent properties. rsc.orgrsc.org
For example, four platinum(II) complexes containing this compound derivatives have been synthesized and characterized. rsc.orgrsc.org The crystal structure of one of these complexes, AtFOND, revealed short Pt-Pt contacts, which are believed to be responsible for its near-infrared emission. rsc.orgrsc.org Similarly, iridium(III) complexes with this compound derivatives as ancillary ligands have been prepared and show promise as emitters in organic light-emitting diodes (OLEDs). acs.org The Highest Occupied Molecular Orbitals (HOMOs) of these iridium complexes are primarily located on the this compound derivatives and the iridium atom. acs.org
The table below summarizes some of the reported metal complexes of this compound derivatives.
| Complex Name | Metal Center | Ancillary Ligands | Emission Properties | Reference |
| AtFOND | Platinum(II) | Not specified | Near-infrared | rsc.orgrsc.org |
| AtFNND | Platinum(II) | Not specified | Not specified | rsc.orgrsc.org |
| PBSOND | Platinum(II) | Not specified | Not specified | rsc.orgrsc.org |
| PBSNND | Platinum(II) | Not specified | Not specified | rsc.orgrsc.org |
| Ir(4tfmpq)₂mND | Iridium(III) | 4-(4-(trifluoromethyl)phenyl)quinazoline | Pure red | acs.org |
| Ir(4tfmpq)₂mmND | Iridium(III) | 4-(4-(trifluoromethyl)phenyl)quinazoline | Pure red | acs.org |
| Ir(4tfmpq)₂mpND | Iridium(III) | 4-(4-(trifluoromethyl)phenyl)quinazoline | Pure red | acs.org |
Advanced Spectroscopic and Structural Elucidation of 1,5 Naphthyridin 4 Ol Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,5-naphthyridin-4-ol (B95804) compounds, enabling the detailed assignment of proton and carbon environments.
¹H NMR Analyses
Proton NMR (¹H NMR) provides critical information about the electronic environment of hydrogen atoms within the this compound scaffold. In a derivative, 2-phenyl-1,5-naphthyridin-4-ol, the proton signals are well-resolved. For instance, in deuterated methanol (B129727) (CD₃OD), the proton on the nitrogen of the pyridone ring is not observed, while the remaining aromatic protons appear at distinct chemical shifts. rsc.org The protons of the naphthyridine core typically resonate in the aromatic region of the spectrum.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for a 2-Phenyl-1,5-naphthyridin-4-ol Derivative in CD₃OD. rsc.org
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.57 | d | 7.24 |
| H-6 | 8.02 | d | 7.28 |
| H-7 | 7.58 | t | 6.28 |
| H-8 | 8.51 | d | 5.12 |
| Phenyl-H | 7.32-7.58 | m | - |
| Pyridone-NH | - | - | - |
| OH | - | - | - |
Note: The table presents data for a derivative of this compound. The exact chemical shifts can vary with substitution patterns and solvent.
¹³C NMR Investigations
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms. In N- or O-alkylated derivatives of this compound, the ¹³C NMR chemical shifts, particularly of the carbons involved in the alkylation (C-4 oxygen or N-1 nitrogen), are instrumental in distinguishing between the resulting regioisomers. nih.govresearchgate.net For example, the resonance for a carbon attached to an oxygen (C-O) will appear at a significantly different chemical shift compared to a carbon attached to a nitrogen (C-N). researchgate.net
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for a 2-Phenyl-1,5-naphthyridin-4-ol Derivative in CD₃OD. rsc.org
| Carbon | Chemical Shift (ppm) |
| C-2 | 157.41 |
| C-3 | 110.59 |
| C-4 | 179.28 |
| C-4a | 122.15 |
| C-5 | - |
| C-6 | 142.63 |
| C-7 | 113.15 |
| C-8 | 148.83 |
| C-8a | 141.08 |
| Phenyl-C | 127.73, 130.68, 131.80, 154.82 |
Note: This data is for a specific derivative and serves as an illustrative example.
Advanced 2D NMR Techniques (HSQC, HMBC, NOE)
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of complex structures, particularly in distinguishing between isomers of substituted 1,5-naphthyridin-4-ols. nih.govresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the directly attached carbon atoms, confirming C-H connectivities. nih.govresearchgate.netresearchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations between the protons of an alkyl group and the carbons of the naphthyridine ring can definitively establish the site of N- or O-alkylation. nih.govresearchgate.netresearchgate.net
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments identify protons that are close in space, providing through-space correlations. This information is vital for determining the stereochemistry and conformation of the molecule. nih.govresearchgate.net
The combined application of these 2D NMR methods provides a robust strategy for the complete and reliable structural assignment of novel this compound derivatives. researchgate.net
Mass Spectrometry Techniques (e.g., LCMS, MALDI-TOF-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. It also provides structural information through the analysis of fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LCMS): This technique is frequently used to characterize and confirm the identity of synthesized this compound compounds. acs.org It provides the molecular weight of the parent compound, which is essential for confirming successful synthesis.
Electron Ionization (EI) and Fast Atom Bombardment (FAB): Techniques like EI-MS and FAB-HRMS have been employed to confirm the formulation of platinum complexes containing this compound ligands. rsc.org High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the determination of the elemental formula. rsc.org For the parent this compound, the NIST database reports a top peak at an m/z of 146, corresponding to the molecular ion. nih.gov
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is particularly useful for the analysis of larger molecules, such as metal complexes or oligomers of naphthyridine derivatives. oup.comresearchgate.netcore.ac.uk This technique has been used to study the polymerization of related naphthyridine compounds under high-pressure and high-temperature conditions. researchgate.net
Table 3: Mass Spectrometry Data for this compound and a Derivative.
| Compound | Technique | Calculated m/z | Observed m/z | Reference |
| This compound | EI-MS | 146.15 | 146 (M⁺) | nih.gov |
| 2-Phenyl-1,5-naphthyridin-4-ol | EI-MS | 238.07 | 238.07 (M⁺) | rsc.org |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide information on the functional groups and electronic properties of this compound compounds.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. For hydroxy-1,5-naphthyridines, the tautomeric equilibrium between the hydroxy and naphthyridinone forms can be investigated. The hydroxy form would show a characteristic O–H stretching band, while the ketone form would exhibit a strong C=O stretching absorption. For instance, in related quinolones, the carbonyl stretching band appears around 1683 cm⁻¹, and its disappearance upon O-alkylation confirms the reaction at the oxygen atom. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption spectra of this compound derivatives are sensitive to their molecular structure and environment. rsc.org Conjugated π-electron systems, such as those in these compounds, lead to characteristic absorption bands in the UV-Vis region. msu.edu The absorption spectra of platinum complexes incorporating this compound ligands have been studied to understand their photophysical properties, revealing that the nature of the ligands influences the electronic transitions. rsc.org In some cases, distinct absorption bands are observed for different tautomers.
Table 4: Illustrative Spectroscopic Data for Naphthyridine Derivatives.
| Technique | Functional Group / Transition | Typical Wavenumber (cm⁻¹) / Wavelength (nm) | Reference |
| IR | O-H stretch (hydroxy form) | ~3200 | |
| IR | C=O stretch (ketone form) | ~1650-1683 | researchgate.net |
| UV-Vis | π → π* transitions | 200-400 | rsc.orgmsu.edu |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for compounds in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.
The crystal structures of several metal complexes containing this compound-based ligands have been determined. rsc.orgnih.gov For example, platinum(II) complexes incorporating these ligands have been shown to adopt a distorted square planar geometry. rsc.org The solid-state packing of these molecules can reveal important intermolecular interactions, such as Pt-Pt contacts, which can influence the material's photophysical properties. rsc.orgrsc.org
In a study of lanthanide complexes with a 6-(pyridin-2-yl)-1,5-naphthyridin-4-ol ligand, X-ray diffraction of the neodymium(III) complex confirmed a charge-neutral, coordination-saturated, mononuclear structure. nih.gov Such detailed structural data is invaluable for establishing structure-property relationships and for the rational design of new materials. nih.gov
Table 5: Selected Crystallographic Data for a Platinum Complex with a this compound Derivative Ligand (AtFOND). rsc.org
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 26.170(5) |
| b (Å) | 13.980(3) |
| c (Å) | 14.530(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| V (ų) | 5316.3(19) |
| Z | 8 |
Note: Data for the AtFOND complex, which contains a derivative of this compound.
Other Advanced Characterization Methods (e.g., 2D-GIWAXS)
Beyond fundamental spectroscopic techniques, a deeper understanding of the structure-property relationships in this compound derivatives, particularly in the solid state, necessitates the use of more advanced characterization methods. These techniques are crucial for elucidating molecular packing, thin-film morphology, and surface electronic properties, which are paramount for applications in organic electronics.
Grazing-Incidence Wide-Angle X-ray Scattering (2D-GIWAXS)
2D-GIWAXS is a powerful, non-destructive technique for probing the molecular arrangement and crystal orientation within thin films. This method is particularly valuable for analyzing semiconducting materials used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), where charge transport is highly dependent on intermolecular packing. researchgate.netnih.gov
In studies of materials containing the 1,5-naphthyridine (B1222797) core, 2D-GIWAXS provides critical insights into how molecules organize on a substrate. researchgate.net For instance, research on platinum complexes incorporating this compound ligands has utilized 2D-GIWAXS to demonstrate that specific molecular alignments in the thin-film state can enhance device performance. researchgate.net The technique can distinguish between different packing motifs, such as "face-on" (where the π-systems of the molecules are parallel to the substrate) and "edge-on" (where the π-systems are perpendicular to the substrate). nih.gov This orientation is critical; an edge-on alignment is often desirable for OFETs as it facilitates efficient in-plane charge transport. nih.gov
The analysis of the 2D-GIWAXS patterns allows for the determination of key structural parameters, including the lamellar packing distance, which relates to the length of solubilizing alkyl chains, and the π-π stacking distance, which is the distance between adjacent aromatic cores. A smaller π-π stacking distance generally correlates with better electronic coupling and higher charge carrier mobility. For example, studies on polymers incorporating fused 1,5-naphthyridine lactim rings have shown that these systems can achieve improved solid-state packing, leading to high charge carrier mobilities. encyclopedia.pub
Table 1: Representative 2D-GIWAXS Parameters for Naphthyridine-Based Materials
| Compound Class | Packing Motif | Lamellar Packing Distance (d₁₀₀) (nm) | π-π Stacking Distance (d₀₁₀) (nm) | Application Context |
| Fused 1,5-Naphthyridine Polymer | Lamellar Packing | ~2.3 | Not specified | OFETs |
| Platinum(II) Complex with this compound Ligand | Horizontal Alignment | Not specified | Not specified | NIR-OLEDs researchgate.net |
| Indigo-Naphthyridine Co-polymer (INDT-T) | Edge-on | 2.3 | Not specified | OFETs, Solar Cells ucl.ac.uk |
Note: Data is illustrative and derived from studies on related naphthyridine structures to demonstrate the utility of the technique.
Atomic Force Microscopy (AFM) and Kelvin Probe Force Microscopy (KPFM)
While 2D-GIWAXS provides information on crystalline packing, Atomic Force Microscopy (AFM) offers a complementary view of the surface topography and morphology of thin films. AFM can visualize the film's surface on the nanometer scale, revealing features such as grain size, domain boundaries, and surface roughness, all of which influence device performance.
For instance, in a study on a porphyrin compound functionalized with dithieno[3,2-c:3',2'-h] researchgate.netnih.govnaphthyridine units, AFM was used to characterize the surface of solid-state thin films. d-nb.info The technique helped to understand the strong tendency of the molecules to aggregate, which significantly impacts their photophysical properties. d-nb.info
Kelvin Probe Force Microscopy (KPFM) is an extension of AFM that simultaneously maps the surface topography and the surface potential of a sample. This provides valuable information about the local work function and electronic homogeneity of the material. By correlating morphology with electronic properties, KPFM can help identify regions with poor electronic connectivity or charge traps that could limit device efficiency.
Table 2: Complementary Advanced Characterization Techniques
| Technique | Information Obtained | Relevance to this compound Compounds |
| Atomic Force Microscopy (AFM) | Surface topography, grain size, phase separation, roughness. | Correlates thin-film morphology with processing conditions and device performance. d-nb.info |
| Kelvin Probe Force Microscopy (KPFM) | Surface potential, work function, electronic homogeneity. | Maps local electronic properties to identify potential charge trapping sites. |
| Near-Edge X-ray Absorption Fine-Structure (NEXAFS) Spectroscopy | Surface-specific molecular orientation. | Can distinguish surface orientation from bulk orientation, which is critical for understanding charge injection and transport in FETs. nih.gov |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature. | Determines the thermal robustness of materials for device applications. researchgate.netd-nb.info |
Together, these advanced methods provide a multi-faceted picture of the solid-state characteristics of this compound compounds. The insights from 2D-GIWAXS on molecular packing, combined with AFM/KPFM data on surface morphology and electronics, are indispensable for the rational design of new materials and the optimization of device fabrication processes for high-performance organic electronics. ucl.ac.ukresearchgate.net
Computational and Theoretical Investigations of 1,5 Naphthyridin 4 Ol Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the intrinsic properties of 1,5-naphthyridin-4-ol (B95804) systems. These calculations provide a molecular-level understanding that is often difficult to obtain through experimental means alone.
The electronic structure of a molecule is fundamental to its chemical reactivity, stability, and photophysical properties. DFT calculations are frequently employed to analyze the electronic characteristics of this compound and its derivatives. researchgate.net Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. researchgate.net The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.
For instance, in studies of iridium(III) complexes incorporating this compound ancillary ligands, DFT calculations were used to understand their electronic and photophysical properties, which are crucial for their application in Organic Light-Emitting Diodes (OLEDs). acs.org These analyses help in designing molecules with specific electronic properties, such as good electron mobility, which is essential for high-performance OLEDs. acs.org
Another important aspect of electronic structure analysis is the mapping of the Molecular Electrostatic Potential (MEP). MEP maps illustrate the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This information is vital for predicting how a molecule will interact with other molecules, such as biological receptors or chemical reactants. researchgate.net
Quantum chemical calculations are also instrumental in predicting and understanding reaction mechanisms. By calculating the energetics of intermediates and transition states, researchers can map out the most plausible reaction pathways for the synthesis of 1,5-naphthyridine (B1222797) derivatives. nih.gov
For example, computational investigations combined with experimental work on the synthesis of 1,5-naphthyridines via an electrocyclic ring closure suggested a stepwise [4+2]-cycloaddition mechanism. mdpi.com Similarly, DFT calculations were used to elucidate the plausible mechanism for the Friedländer annulation to produce 1,8-naphthyridines, confirming that hydrogen bonds with the catalyst are pivotal for the reaction to proceed efficiently in water. nih.gov
Furthermore, quantum-mechanical treatments have been used to predict the reactivity of substituted 1,5-naphthyridines. In one study, calculations correctly predicted that the 2-chloro substituent in 2,4-dichloro-1,5-naphthyridine (B1582901) is more reactive towards nucleophiles than the chloro group at the 4-position, a prediction that was confirmed experimentally. anu.edu.au This predictive power allows chemists to foresee the outcomes of reactions and design synthetic strategies more effectively.
Electronic Structure Analysis
Molecular Modeling and Docking Studies
Molecular modeling techniques, especially docking studies, are crucial for understanding how this compound derivatives interact with biological targets. These methods are foundational in structure-based drug design.
Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor. This technique was used to investigate 1,5-naphthyridine derivatives as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, ALK5. nih.gov Docking studies proposed a binding mode for these inhibitors, which was later confirmed by the X-ray crystal structure of a lead compound in complex with human ALK5. nih.gov
In another example, docking studies were performed on 1,5-naphthyridine derivatives designed as inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). mdpi.com These computational analyses help to rationalize the structure-activity relationships (SAR) observed in biological assays and guide the optimization of ligand-target interactions to improve potency and selectivity. The predicted binding mode for a series of 2,8-disubstituted 1,5-naphthyridines within the ATP-binding site of a Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) model showed key interactions, such as the naphthyridine N5 atom accepting a hydrogen bond from the backbone amide of a valine residue in the kinase hinge region. acs.org
| Derivative Class | Biological Target | Key Finding | Reference |
|---|---|---|---|
| Aminothiazole and pyrazole (B372694) derivatives | TGF-β type I receptor (ALK5) | Docking proposed a binding mode that was later confirmed by X-ray crystallography. | nih.gov |
| 3-Fluoro-6-methoxy-1,5-naphthyridines | Bacterial DNA gyrase and topoisomerase IV | Identified dual inhibitors with broad antibacterial activity. | mdpi.com |
| 2,8-Disubstituted-1,5-naphthyridines | Plasmodium falciparum PI4K | Predicted H-bond interaction between naphthyridine N5 and the kinase hinge. | acs.org |
When the experimental 3D structure of a biological target is unavailable, homology modeling (or comparative modeling) can be used to construct a model based on the known structure of a related homologous protein. wikipedia.orguniroma1.it This technique is particularly valuable in the early stages of drug discovery for identifying and validating new targets.
For instance, a homology model of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) was developed and used to guide the design of 2,8-disubstituted-1,5-naphthyridines as potential antimalarial agents. acs.org Docking new analogs into this homology model helped to rationalize the observed structure-activity relationships for PI4K inhibition and selectivity against human kinases. acs.org The process of homology modeling involves selecting a template structure from a database like the Protein Data Bank (PDB), aligning the target sequence with the template, building the model, and then refining and validating it. wikipedia.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com This allows for the prediction of the activity of new, unsynthesized compounds.
While specific QSAR studies focusing exclusively on this compound are not prominently detailed in the reviewed literature, studies on closely related scaffolds demonstrate the applicability of the method. For example, a QSAR study on 4-oxo-1,4-dihydro-1,5-naphthyridine derivatives as selective CB2 receptor agonists was successfully performed. dntb.gov.ua In this study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build 3D-QSAR models. These models generated contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence biological activity, providing a roadmap for designing more potent compounds.
Similarly, a QSAR model for 1,8-naphthyridin-4-ones as photosystem II inhibitors was developed using molecular connectivity indices. nih.gov The model indicated that the position, size, and polarity of substituents were the predominant factors controlling their inhibitory activity. nih.gov These examples highlight how QSAR can be a powerful tool for systematically exploring the chemical space around the naphthyridine core to optimize a desired biological effect. mdpi.com
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Electronic | Partial atomic charges, Dipole moment | Describes the distribution of electrons and electrostatic interaction potential. |
| Steric/Topological | Molecular volume, Surface area, Molecular connectivity indices | Relates to the size, shape, and branching of the molecule, affecting its fit into a binding site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the molecule's affinity for nonpolar environments, crucial for membrane permeability and hydrophobic interactions. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Indicates the potential for specific directional interactions with a biological target. |
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. nih.govnih.gov The process involves aligning the molecules in a common orientation and then placing them in a 3D grid. At each grid point, steric and electrostatic interaction energies are calculated using a probe atom. These calculated energy values (the molecular fields) are then used as independent variables in a partial least squares (PLS) statistical analysis to derive a correlation with the dependent variable, which is typically the biological activity (e.g., pIC₅₀). The results are often visualized as 3D contour maps, which indicate regions where modifications to the molecular structure might enhance or diminish activity. researchgate.net
A notable 3D-QSAR study was conducted on a series of 4-oxo-1,4-dihydroquinoline and 4-oxo-1,4-dihydro-1,5-naphthyridine derivatives, which represent the keto tautomer of this compound, as selective CB2 receptor agonists. dntb.gov.uamdpi.com In this research, a CoMFA model was developed to elucidate the structural requirements for high binding affinity. The statistical robustness of the derived model was confirmed through rigorous validation methods.
The CoMFA model yielded a high cross-validated correlation coefficient (q²) and a non-cross-validated correlation coefficient (r²), indicating strong predictive power. The analysis revealed the relative contributions of steric and electrostatic fields to the biological activity, providing a quantitative basis for understanding ligand-receptor interactions. dntb.gov.ua
Table 1: Statistical Results of CoMFA Model for 4-oxo-1,4-dihydro-1,5-naphthyridine Derivatives dntb.gov.ua
| Parameter | Value |
| Cross-validated coefficient (q²) | 0.612 |
| Non-cross-validated coefficient (r²) | 0.958 |
| Standard Error of Estimate (SEE) | 0.203 |
| F-value | 113.845 |
| Optimal Number of Components | 6 |
| Steric Field Contribution | 52.7% |
| Electrostatic Field Contribution | 47.3% |
The contour maps generated from this CoMFA model highlighted specific regions around the molecular scaffold where steric bulk is either favored or disfavored and where positive or negative electrostatic potentials are beneficial for activity. This information serves as a crucial guide for designing new this compound derivatives with potentially improved affinity for the CB2 receptor. dntb.gov.ua
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of the CoMFA method. nih.govcapes.gov.br While CoMFA uses Lennard-Jones and Coulombic potentials, CoMSIA calculates similarity indices at each grid point using a Gaussian-type function, which avoids some of the artifacts associated with the steep potential functions in CoMFA. mdpi.com A key advantage of CoMSIA is the inclusion of three additional descriptors besides steric and electrostatic fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.commdpi.com This allows for a more comprehensive and intuitive understanding of the molecular features required for biological activity. ddg-pharmfac.net
In the same study on 4-oxo-1,4-dihydro-1,5-naphthyridine derivatives, a CoMSIA model was also developed and validated. dntb.gov.ua This model provided a more detailed picture of the SAR by dissecting the contributions of five different physicochemical properties. The statistical parameters of the CoMSIA model also demonstrated its high predictive capability. dntb.gov.uaresearchgate.net
Table 2: Statistical Results of CoMSIA Model for 4-oxo-1,4-dihydro-1,5-naphthyridine Derivatives dntb.gov.ua
| Parameter | Value |
| Cross-validated coefficient (q²) | 0.627 |
| Non-cross-validated coefficient (r²) | 0.932 |
| Standard Error of Estimate (SEE) | 0.260 |
| F-value | 59.851 |
| Optimal Number of Components | 7 |
| Steric Field Contribution | 13.9% |
| Electrostatic Field Contribution | 33.7% |
| Hydrophobic Field Contribution | 25.5% |
| H-bond Donor Contribution | 13.6% |
| H-bond Acceptor Contribution | 13.3% |
The CoMSIA contour maps provided specific insights. For instance, they could indicate that a bulky, electron-rich, and hydrophobic group is preferred in one region, while a smaller, hydrogen-bond donating group is required in another to maximize receptor binding. dntb.gov.ua Such detailed guidance is invaluable for the targeted synthesis of new, more potent and selective ligands based on the this compound scaffold.
Tautomeric Equilibria Investigations
Prototropic tautomerism is a fundamental concept in the study of heterocyclic compounds, including this compound. researchgate.net This compound can exist in an equilibrium between at least two tautomeric forms: the enol form (this compound) and the keto form (1,5-naphthyridin-4(1H)-one). The position of this equilibrium is crucial as the different tautomers can exhibit distinct physicochemical properties and biological activities.
The equilibrium is influenced by several factors, including the physical state (solid, liquid, gas), solvent polarity, pH, and temperature. nih.gov Theoretical and experimental methods are used to investigate and determine the predominant tautomeric form under various conditions.
Theoretical studies, often employing density functional theory (DFT), have been used to calculate the relative energies and stabilities of different tautomers. mdpi.com For instance, in a study on the related 4,8-dioxygenated 1,5-naphthyridines, it was found that the relative stability of the tautomers was dependent on the polarity of the solvent. mdpi.com As solvent polarity increased, the total energy of the compounds became more negative, indicating stabilization. mdpi.com Generally, for 4-hydroxypyridine (B47283) systems and their fused analogues, the pyridone (keto) form is significantly more stable than the hydroxypyridine (enol) form, especially in polar solvents. researchgate.net
Experimentally, several spectroscopic techniques are employed to study tautomeric equilibria:
NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy can distinguish between tautomers. For example, the keto form will show characteristic signals for an N-H proton and a saturated carbon at the 4-position, while the enol form will exhibit an O-H signal and an sp²-hybridized carbon at C4. researchgate.net
UV-Vis Spectroscopy : The enol and keto forms have different chromophoric systems and thus exhibit distinct absorption bands in their UV-Vis spectra, allowing for the quantification of each tautomer in solution.
Infrared (IR) Spectroscopy : The presence of a strong C=O stretching band (around 1650 cm⁻¹) is indicative of the keto tautomer, whereas a broad O-H stretching band (around 3200 cm⁻¹) suggests the presence of the enol form.
In the context of synthetic chemistry, the tautomeric nature of this compound presents a challenge in regioselective alkylation, as the molecule behaves as an ambident nucleophile. Alkylation can occur on the nitrogen atom (N-alkylation) of the keto form or on the oxygen atom (O-alkylation) of the enol form, leading to different products whose structures must be unambiguously determined, often using advanced NMR techniques like HSQC, HMBC, and NOE. researchgate.net
Medicinal Chemistry and Biological Activity of 1,5 Naphthyridin 4 Ol Derivatives
Structure-Activity Relationship (SAR) Studies
The biological activity of 1,5-naphthyridin-4-ol (B95804) derivatives is highly dependent on the nature and position of substituents on the naphthyridine core. SAR studies have been crucial in optimizing the potency and selectivity of these compounds for various therapeutic targets.
Impact of Substituents at Core Positions (e.g., C2, C7, C8)
Systematic modifications at the C2, C7, and C8 positions of the 1,5-naphthyridine (B1222797) ring have revealed key structural requirements for different biological activities.
For instance, in the context of developing novel bacterial topoisomerase inhibitors (NBTIs), substitutions at the C2 and C7 positions of the 1,5-naphthyridine left-hand side (LHS) motif have been extensively studied. Research indicates that only a narrow range of substituents are tolerated for optimal broad-spectrum antibacterial activity. nih.gov An alkoxy group, such as methoxy, or a cyano group at the C2 position, and a halogen or hydroxyl group at the C7 position, were found to be preferable. nih.gov Substitutions at other positions on the naphthyridine core generally led to a decrease in activity. nih.gov
The following table summarizes the impact of key substitutions on the antiplasmodial activity of 2,8-disubstituted 1,5-naphthyridine derivatives.
| Compound | C2-Substituent | C8-Substituent | PfPI4K IC₅₀ (nM) | NF54 IC₅₀ (nM) |
| 1 | -OCH₃ | H | - | Potent |
| 35 | 4-OCH₃ extended to 3-hydroxylpropyloxy | Basic Amine | 19 | - |
| 36 | -NH₂ | Basic Amine | 9400 | 40 |
| 37 | =O (1,5-naphthyridinone) | Basic Amine | >10000 | 4200 |
Substituent Effects on Physicochemical and Pharmacokinetic Properties
The substituents on the this compound core also significantly influence the physicochemical and pharmacokinetic properties of the derivatives, such as solubility, metabolic stability, and permeability.
In the pursuit of antimalarial drugs, the introduction of basic substituents at the C8-position of 2,8-disubstituted-1,5-naphthyridines led to a marked improvement in aqueous solubility and in vivo pharmacokinetic profiles compared to earlier lead compounds. acs.org This enhancement in physicochemical properties is crucial for developing orally bioavailable drugs.
Similarly, in the context of antimycobacterial agents, the regioselective alkylation of the this compound core, leading to either N- or O-alkylation, has been explored. nih.govresearchgate.net The specific regioisomer formed can have a profound impact on the molecule's properties and its interaction with biological targets. nih.govresearchgate.net
Pharmacological Mechanisms of Action
Derivatives of this compound have been shown to exert their biological effects through various pharmacological mechanisms, including the inhibition of essential enzymes in pathogens.
Inhibition of Plasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K)
Derivatives of this compound have emerged as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K). acs.orgtropiq.nlnih.govnih.gov PfPI4K is a lipid kinase that plays a crucial role in the parasite's life cycle, and its inhibition leads to the disruption of essential cellular processes. nih.gov
Structure-activity relationship studies have identified 2,8-disubstituted-1,5-naphthyridines as effective PfPI4K inhibitors. acs.orgtropiq.nlnih.govnih.gov These compounds have shown high selectivity for the parasite kinase over human orthologs, which is a critical factor for minimizing off-target effects. tropiq.nlnih.govnih.gov The disruption of hemoglobin-derived peptides is a characteristic signature of PfPI4K inhibition. nih.gov
Inhibition of Hemozoin Formation
Interestingly, certain 1,5-naphthyridine derivatives, particularly those with basic substituents at the C8 position, exhibit a dual mechanism of action by also inhibiting hemozoin formation. acs.orgtropiq.nlnih.govnih.gov During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite detoxifies the heme by polymerizing it into an insoluble crystalline form called hemozoin. nih.gov
Inhibition of hemozoin formation leads to the accumulation of toxic heme, which is lethal to the parasite. nih.gov This mechanism of action is shared with established antimalarial drugs like chloroquine (B1663885). nih.gov The structural similarities between some kinase inhibitors and hemozoin formation inhibitors, such as the presence of planar heteroaromatic rings and basic nitrogen atoms, prompted the investigation of this dual activity in the 1,5-naphthyridine series. nih.gov
Kinase Inhibition (e.g., ALK5, EGFR, Protein Kinases, MELK)
Derivatives of the 1,5-naphthyridine scaffold have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. Aberrant kinase activity is implicated in numerous diseases, particularly cancer.
A notable target for this class of compounds is the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). bwise.krresearchgate.net The TGF-β signaling pathway plays a role in cell proliferation, differentiation, and apoptosis. researchgate.net Optimization of a screening hit led to the development of novel 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives as potent and selective ALK5 inhibitors. bwise.krresearchgate.net Two such compounds demonstrated significant inhibition of ALK5 autophosphorylation with IC50 values in the low nanomolar range and exhibited high selectivity over other kinases like p38 MAPK. bwise.krresearchgate.net The binding mode of these inhibitors has been confirmed through X-ray crystallography, which shows the compound in complex with human ALK5. bwise.krresearchgate.net Another potent and selective ALK5 inhibitor, known as RepSox, is a 2-(3-(6-methylpyridine-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine derivative. japsonline.com
| Compound | Target | Activity Type | Potency (IC50) | Reference |
| 4-(5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine (Compound 19) | ALK5 | Autophosphorylation | 4 nM | bwise.kr, researchgate.net |
| 4-(2-aminothiazol-4-yl)-1,5-naphthyridine derivative (Compound 15) | ALK5 | Autophosphorylation | 6 nM | bwise.kr, researchgate.net |
| RepSox (2-(3-(6-methylpyridine-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine) | ALK5 | ATP Binding | 23 nM | japsonline.com |
| RepSox (2-(3-(6-methylpyridine-2-yl)-1H-pyrazol-4-yl)-1,5-naphthyridine) | ALK5 | Autophosphorylation | 4 nM | japsonline.com |
This table is interactive and searchable.
While the broader class of naphthyridines, such as the 1,8-naphthyridine (B1210474) isomers, have been investigated for inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), specific data for this compound derivatives is not prominent in the literature. nih.govnih.gov
Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP), playing a key role in regulating inflammation. nih.gov Inhibition of PDE4 is a therapeutic strategy for inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. nih.gov While PDE4 inhibition has been reported for other naphthyridine isomers, including 1,8-naphthyridines and 1,6-naphthyridines, specific research detailing the activity of this compound derivatives as PDE4 inhibitors is not available in the provided search results. nih.govnih.govekb.eg
Adrenoceptor Antagonism
Adrenoceptors are receptors for the catecholamines adrenaline and noradrenaline and are targets for drugs used to manage cardiovascular conditions. While adrenoceptor antagonism has been noted as a biological activity for the 1,8-naphthyridine class of compounds, there is no specific information in the available literature detailing this activity for this compound derivatives. nih.govnih.gov
DNA Stabilizing Activity
Certain 1,5-naphthyridine derivatives have been shown to exert their biological effects by interacting with DNA and associated enzymes. A series of molecules incorporating a 1,5-naphthyridine core were synthesized as inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov These compounds were found to stabilize the DNA-gyrase complex, which is a key mechanism for inhibiting bacterial growth. nih.gov The synthesis of these potent antibacterial agents involved a 6-Methoxy- nih.govnih.govnaphthyridin-4-ol intermediate, highlighting the importance of this specific scaffold in developing agents with DNA stabilizing activity. nih.gov Molecules from this series demonstrated a broad spectrum of antibacterial activity, including against quinolone-resistant strains. nih.gov
Antimitotic Effects
Antimitotic agents disrupt mitosis (cell division), a key process in cancer cell proliferation. This activity has been reported as a mechanism of action for some anticancer 1,8-naphthyridine analogues, which can act as tubulin polymerization inhibitors. However, specific studies focusing on the antimitotic effects of this compound derivatives are not detailed in the available scientific literature.
Therapeutic Applications and Efficacy Studies
The diverse biological activities of this compound and its related derivatives have led to their investigation in various therapeutic areas, with several studies demonstrating significant efficacy in preclinical models.
Antiparasitic and Antimicrobial Activity: Fused 1,5-naphthyridine derivatives have been evaluated for their activity against the brain-eating amoeba Naegleria fowleri. One compound, in particular, showed potent anti-Naegleria activity against two different strains with a good selectivity index compared to its cytotoxicity against a murine macrophage cell line. In the field of antimalarials, 2,8-disubstituted-1,5-naphthyridines have been developed as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase and hemozoin formation. A representative compound from this series was efficacious in a humanized mouse malaria infection model following a single oral dose.
Antimycobacterial and Anticancer Activity: N- or O-alkylated this compound derivatives have been prepared and evaluated for their antimycobacterial activity. acs.org One compound from this series showed potent activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 1.25 µM and was devoid of cytotoxic effects. acs.org Furthermore, fused indeno nih.govnih.govnaphthyridine derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines. One fluorinated derivative was particularly cytotoxic against the A549 lung cancer cell line, with an IC50 of 1.7 ± 0.1 µM, and also showed very high inhibition of Topoisomerase I.
| Compound Class/Derivative | Therapeutic Application | Model/Cell Line | Key Efficacy Finding(s) | Reference |
| Fused 1,5-naphthyridine | Anti-parasitic | Naegleria fowleri (strains ATCC® 30808/30215) | Good anti-Naegleria activity and selectivity. | |
| 2,8-disubstituted-1,5-naphthyridine | Antimalarial | Humanized NSG mouse malaria model (P. falciparum) | Efficacious at a single 32 mg/kg oral dose. | |
| Alkylated this compound | Antimycobacterial | Mycobacterium tuberculosis | Potent activity with MIC = 1.25 μM; no cytotoxicity. | acs.org |
| Indeno nih.govnih.govnaphthyridine | Anticancer | A549 (lung), BT20 (breast), SKOV3 (ovarian) | High cytotoxic effect, e.g., IC50 of 1.7 ± 0.1 µM against A549. | |
| Tetrahydro indeno nih.govnih.govnaphthyridine | Antileishmanial | Leishmania infantum | Good activity with IC50 values down to 0.54 ± 0.17 µM, comparable to amphotericin B. |
This table is interactive and searchable.
Antibacterial Agents
Derivatives of 1,5-naphthyridine have shown significant promise as antibacterial agents, with activity against a range of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
One area of research has focused on phenyl-substituted 1,5-naphthyridines as inhibitors of the bacterial cell division protein FtsZ. nih.govnih.gov The synthesis of compounds such as the guanidinomethyl derivative of 4-(4-t-butylphenyl)-8-methyl nih.govnih.govnaphthyridine has been explored for activity against MRSA and methicillin-sensitive S. aureus (MSSA). nih.gov
Another important class of 1,5-naphthyridine-based antibacterials are the novel bacterial topoisomerase inhibitors (NBTIs). These compounds target bacterial DNA gyrase and topoisomerase IV. Bicyclic aromatic 1,5-naphthyridine derivatives linked to a tetrahydropyran (B127337) (THP) ring have demonstrated potent activity against Gram-positive bacteria. For instance, one such THP-naphthyridine derivative showed promising in vivo efficacy against S. aureus in a murine infection model. Structure-activity relationship (SAR) studies on NBTIs revealed that analogues with a p-bromo phenyl substituent exhibited stronger enzyme inhibitory and antibacterial activity compared to those with a p-methyl phenyl group, highlighting the importance of halogen bonds for potency. researchgate.net While these compounds show strong activity against Gram-positive bacteria like S. aureus, they tend to have weaker activity against Gram-negative bacteria such as E. coli. researchgate.net The reduced efficacy against E. coli may be partly due to lower membrane permeability. nih.gov
Furthermore, hybrid molecules incorporating the 1,5-naphthyridine scaffold have been developed. A ketolide conjugated with a 1,5-naphthyridine moiety demonstrated activity against macrolide-resistant S. pneumoniae. nih.gov Additionally, a semisynthetic penicillin, 6{D(-)-α(4-hydroxyl-1,5-naphthyridine-3-carboxamido)phenylacetamido} sodium penicillinate, exhibits a broad spectrum of activity, including against Pseudomonas aeruginosa. nih.gov The mechanism for many of these compounds involves the inhibition of bacterial topoisomerases, leading to bacterial cell death. anu.edu.aunih.gov
Table 1: Antibacterial Activity of Selected 1,5-Naphthyridine Derivatives
| Compound Class | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Phenyl-substituted 1,5-Naphthyridines | S. aureus (MSSA, MRSA) | Act as FtsZ inhibitors. | nih.gov, nih.gov |
| THP-Naphthyridine NBTIs | Gram-positive bacteria (S. aureus) | Dual DNA gyrase-topoisomerase IV inhibitors; potent antibacterial activity. | |
| Bromo-phenyl substituted NBTIs | S. aureus, E. coli | Bromo-analogues show stronger enzyme inhibition and antibacterial activity than methyl-analogues. | researchgate.net |
| 1,5-Naphthyridine-Ketolide Conjugate | Macrolide-resistant S. pneumoniae | Inhibited protein synthesis in vitro. | nih.gov |
| 1,5-Naphthyridine-Penicillin Conjugate | Gram-positive cocci, Gram-negative bacilli (P. aeruginosa) | Broad-spectrum activity. | nih.gov |
Antimalarial Agents
The 1,5-naphthyridine framework is a key component in the development of novel antimalarial drugs, particularly against the resistant strains of Plasmodium falciparum. Research has shown that derivatives of 4-amino-1,5-naphthyridine are effective blood schizontocides. anu.edu.au
A significant group of these antimalarials are the Mannich bases derived from 4-(1,5-naphthyridin-4-ylamino)phenol. nih.govnih.gov Specifically, mono- and di-Mannich bases derived from 4-(7'-bromo-1',5'-naphthyridin-4'-ylamino)phenol were tested against both chloroquine-sensitive (FCQ-27) and chloroquine-resistant (K1) isolates of P. falciparum. Many of these compounds displayed IC50 values comparable to or better than the established antimalarials mefloquine (B1676156) and amodiaquine. nih.gov Similarly, di-Mannich bases derived from 4-(7'-trifluoromethyl-1',5'-naphthyridin-4'-ylamino)phenol were also found to be highly active, with some derivatives showing greater potency than chloroquine. anu.edu.aunih.gov In vivo studies in mice infected with Plasmodium vinckei vinckei confirmed that these compounds could markedly suppress parasitemia. anu.edu.aunih.gov
More recent research has identified 2,8-disubstituted-1,5-naphthyridines as dual inhibitors of P. falciparum phosphatidylinositol-4-kinase (PfPI4K) and hemozoin formation. acs.org The introduction of basic groups at the 8-position of the naphthyridine core was found to be critical for potent antiplasmodial activity. While some of these compounds were potent PfPI4K inhibitors, others appeared to switch their primary mode of action to inhibiting hemozoin formation, a crucial pathway for the parasite's survival. acs.org
Table 2: Antimalarial Activity of Selected 1,5-Naphthyridine Derivatives
| Compound Series | Target(s) | Activity | Reference(s) |
|---|---|---|---|
| Mannich bases of 4-(7'-bromo-1',5'-naphthyridin-4'-ylamino)phenol | P. falciparum (chloroquine-sensitive & resistant) | IC50 values comparable to or better than mefloquine and amodiaquine. | nih.gov |
| Mannich bases of 4-(7'-trifluoromethyl-1',5'-naphthyridin-4'-ylamino)phenol | P. falciparum (chloroquine-sensitive & resistant), P. vinckei vinckei | Higher activity than chloroquine in vitro; suppressed parasitemia in vivo. | nih.gov, anu.edu.au |
| 2,8-Disubstituted-1,5-naphthyridines | P. falciparum | Dual inhibitors of PfPI4K and hemozoin formation; potent antiplasmodial activity. | acs.org |
Anticancer Agents
The 1,5-naphthyridine scaffold has been utilized to develop potent anticancer agents that exhibit cytotoxicity against a variety of human cancer cell lines. These compounds often exert their effects through mechanisms like topoisomerase II inhibition and induction of apoptosis. nih.govnih.gov
A series of naphthyridine derivatives were evaluated for their in vitro cytotoxic activities against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.govnih.gov Several compounds demonstrated significant potency, with some being more effective than the reference drug colchicine. nih.govnih.gov For example, compound 16, featuring a C-2 naphthyl ring, showed remarkable potency with IC50 values of 0.7 µM, 0.1 µM, and 5.1 µM against HeLa, HL-60, and PC-3 cells, respectively. nih.govnih.gov Structure-activity relationship (SAR) studies revealed that bulky, lipophilic groups at the C-2 position were beneficial for potent activity. nih.govnih.gov
In studies targeting promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cell lines, 2-ethyl-3-methylidene-1-tosyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one was identified as a highly active and selective analog. researchgate.net This compound was shown to inhibit proliferation, induce DNA damage, and trigger apoptosis in HL-60 cells. researchgate.net Other pyrazolonaphthyridine derivatives have also shown promise, with compound 5k being particularly active against MCF-7 cells (IC50 = 2.03 µM) and compound 5j against HeLa cells (IC50 = 6.4 µM). nih.gov
Table 3: Cytotoxicity of Selected 1,5-Naphthyridine Derivatives Against Cancer Cell Lines
| Compound / Series | HeLa IC50 (µM) | HL-60 IC50 (µM) | PC-3 IC50 (µM) | MCF-7 IC50 (µM) | Reference(s) |
|---|---|---|---|---|---|
| Compound 14 (C-2 naphthyl ring) | 2.6 | 1.5 | 2.7 | - | nih.gov, nih.gov |
| Compound 15 (C-2 naphthyl ring) | 2.3 | 0.8 | 11.4 | - | nih.gov, nih.gov |
| Compound 16 (C-2 naphthyl ring) | 0.7 | 0.1 | 5.1 | - | nih.gov, nih.gov |
| Pyrazolonaphthyridine 5j | 6.4 | - | - | - | nih.gov |
| Pyrazolonaphthyridine 5k | - | - | - | 2.03 | nih.gov |
| 2-ethyl-3-methylidene-1-tosyl-2,3-dihydro-1,8-naphthyridin-4(1H)‐one | - | Active | - | Active | researchgate.net |
Antimycobacterial Agents
Derivatives of this compound have emerged as a promising class of compounds in the search for new treatments for tuberculosis, caused by Mycobacterium tuberculosis.
In a project focused on quinoloxyacetamide-based antimycobacterial agents, a series of N- and O-alkylated this compound derivatives were synthesized and evaluated. nih.govresearchgate.net This research led to the identification of compounds with potent antitubercular activity and no cytotoxic effects. nih.govresearchgate.net One of the most effective compounds from this series exhibited a Minimum Inhibitory Concentration (MIC) of 1.25 µM against M. tuberculosis. nih.govresearchgate.net
Another line of investigation has explored 1,5-naphthyridin-2(1H)-one based carbohydrazide (B1668358) derivatives. researchgate.net A series of these compounds were synthesized and tested for their ability to inhibit the growth of M. tuberculosis. Several compounds displayed good to moderate activity, with the 3-cyano substituted derivative (compound 6f) being the most potent, showing an MIC value of 4 µg/mL. researchgate.net The 4-cyano substituted analog also showed good activity with an MIC of 8 µg/mL. researchgate.net
**Table 4: Antimycobacterial Activity of 1,5-Naphthyridine Derivatives against *M. tuberculosis***
| Compound Series | MIC | Key Findings | Reference(s) |
|---|---|---|---|
| Alkylated this compound derivative | 1.25 µM | Potent activity with no cytotoxic effects. | nih.gov, researchgate.net |
| 1,5-Naphthyridin-2(1H)-one carbohydrazide (Compound 6f, 3-cyano) | 4 µg/mL | Most potent in the series. | researchgate.net |
| 1,5-Naphthyridin-2(1H)-one carbohydrazide (Compound 6g, 4-cyano) | 8 µg/mL | Good activity. | researchgate.net |
| 1,5-Naphthyridin-2(1H)-one carbohydrazide (Compound 6e, 2-cyano) | 16 µg/mL | Moderate activity. | researchgate.net |
Antiviral Agents
The 1,5-naphthyridine core has proven to be a valuable scaffold for the design of antiviral agents, most notably inhibitors of the Human Immunodeficiency Virus (HIV) integrase enzyme.
A novel series of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives were developed and identified as potent HIV-integrase inhibitors. nih.gov SAR studies on this series showed that a 7-benzyl substituent was crucial for potent enzyme inhibition. nih.gov By modifying the C-3 position, researchers found that both carboxylic ester and carboxamide groups could achieve low nanomolar IC50 values in HIV-integrase strand transfer assays. nih.gov Several of the carboxamide derivatives demonstrated potent antiviral activity in cellular assays. nih.gov Furthermore, the introduction of an N-(2-methoxyethyl)carboxamide moiety at the C-3 position was found to significantly reduce the effects of plasma protein binding in vitro, a favorable property for drug development. nih.gov
While other triazole-substituted 1,5-naphthyridine-3-carboxylic acids have also been screened as potential HIV integrase inhibitors, they did not show significant inhibitory activity. mdpi.com
Table 5: Anti-HIV Activity of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one Derivatives
| Moiety | Activity | Key Findings | Reference(s) |
|---|---|---|---|
| Carboxylic ester at C-3 | Low nanomolar IC50 in enzyme assay | Potent inhibition of HIV-integrase strand transfer. | nih.gov |
| Carboxamide at C-3 | Low nanomolar IC50 in enzyme assay; potent cellular antiviral activity | Several congeners showed potent antiviral activity in cells. | nih.gov |
| N-(2-methoxyethyl)carboxamide at C-3 | Reduced plasma protein binding | Improved in vitro pharmacological profile. | nih.gov |
Anti-inflammatory Agents
Certain 1,5-naphthyridine derivatives, particularly those belonging to the canthinone alkaloid family, have demonstrated notable anti-inflammatory properties. Canthin-6-one (B41653), a natural product with a 1,5-naphthyridine core, has been shown to reduce the production of the pro-inflammatory mediator TNF-α. nih.gov
In a study evaluating the anti-inflammatory effects of canthinone derivatives, several compounds, including canthin-6-one, showed a strong inhibitory effect on the production of nitric oxide (NO) induced by lipopolysaccharides (LPS) in a murine macrophage cell line (RAW 264.7). nih.gov The IC50 values for this inhibition ranged from 7.73 to 15.09 µM, indicating significant anti-inflammatory potential. nih.gov
While much of the recent work on naphthyridine-based anti-inflammatory agents has focused on the 1,8-naphthyridine isomer, the activity found in natural 1,5-naphthyridine alkaloids underscores the potential of this specific scaffold. nih.govnih.gov
Table 6: Anti-inflammatory Activity of Canthinone-type 1,5-Naphthyridine Derivatives
| Compound | Assay | Activity (IC50) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Canthin-6-one and related derivatives | LPS-induced NO production in RAW 264.7 cells | 7.73–15.09 µM | Strong inhibitory effect on a key inflammatory mediator. | nih.gov |
| Canthin-6-one | TNF-α production | Reduction of pro-inflammatory mediator | Reduced production in a colitis model. | nih.gov |
Antiparasitic Agents
Beyond their use as antimalarials, 1,5-naphthyridine derivatives have shown activity against other parasites. Fused 1,5-naphthyridines have been noted for their general antiparasitic capabilities. nih.gov
Specifically, the 1,5-naphthyridine alkaloid canthin-6-one has displayed antiparasitic effects in mice infected with Trypanosoma cruzi, the parasite responsible for Chagas disease, showing activity in both the acute and chronic phases of infection. nih.gov More recently, research into 8-hydroxy-naphthyridine derivatives has identified compounds with potent in vitro activity against Leishmania, the parasite that causes leishmaniasis. acs.org Structure-activity relationship studies on these compounds highlighted that the 8-hydroxyl group on the naphthyridine core was essential for their antiparasitic effects. acs.org
Table 7: Antiparasitic Activity of 1,5-Naphthyridine Derivatives
| Compound | Target Parasite | Key Findings | Reference(s) |
|---|---|---|---|
| Canthin-6-one | Trypanosoma cruzi | Effective in both acute and chronic infection models in mice. | nih.gov |
| 8-Hydroxy-naphthyridine derivatives | Leishmania species | Potent in vitro antileishmanial activity; 8-hydroxyl group is essential for activity. | acs.org |
Neurological Disease Treatment (e.g., depression, Alzheimer's)
The 1,5-naphthyridine scaffold has emerged as a promising framework in the development of novel therapeutic agents for a range of neurological disorders, including depression and Alzheimer's disease. researchgate.netresearchgate.net Derivatives of this heterocyclic system have been investigated for their potential to interact with various biological targets implicated in the pathophysiology of these complex conditions.
In the context of Alzheimer's disease, a significant area of research has focused on the development of Positron Emission Tomography (PET) tracers for imaging tau pathology. Certain N-(Pyridin-4-yl)-1,5-naphthyridin-2-amine derivatives have been identified as potent and selective tau aggregate binders. researchgate.net Following a mini-high-throughput screening that identified an initial hit, medicinal chemistry efforts led to the optimization of a 1,5-naphthyridine-based compound, demonstrating high affinity for tau aggregates in post-mortem brain tissue from Alzheimer's patients. researchgate.net This optimization was crucial to improve the pharmacokinetic profile, leading to the discovery of potential tau PET tracers. researchgate.net
Furthermore, imidazo[4,5-c] researchgate.netnih.govnaphthyridine derivatives have been developed as inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a protein associated with neurodegenerative diseases like Parkinson's and Alzheimer's disease. google.com The goal of this research is to create potent and selective LRRK2 inhibitors with favorable pharmacokinetic properties that allow them to cross the blood-brain barrier. google.com Some 1,5-Naphthyridin-2(1H)-one derivatives have also shown potential as NMDA receptor antagonists, suggesting a possible application in treating neurological disorders like Alzheimer's disease.
For the treatment of depression, molecular dynamics simulations have suggested that a tetrahydropyrido derivative of naphthyridine can bind to the human serotonin (B10506) transporter (hSERT), a key target for antidepressant medications. acs.org This finding indicates that such derivatives could be potential preclinical candidates for hSERT inhibition. acs.org Additionally, indolo-naphthyridine compounds, a class that includes 1H-Indolo(3,2,1-de)(1,5)naphthyridin-6-ol derivatives, have been studied for their neuroactive effects, with potential applications in treating various neurological disorders.
Drug Discovery and Optimization Principles
The discovery and optimization of this compound derivatives as therapeutic agents are guided by established principles of medicinal chemistry. mdpi.comnih.gov These principles are essential for transforming initial "hits" from screening campaigns into viable drug candidates with improved potency, selectivity, and pharmacokinetic properties. acs.orgencyclopedia.pub
Lead Identification and Optimization Strategies
The process of drug discovery often begins with the identification of a "lead" compound, which is a molecule that shows a desired biological activity. For 1,5-naphthyridine derivatives, lead identification can stem from high-throughput screening or from knowledge-based design. researchgate.net Once a lead is identified, lead optimization becomes the central focus. This iterative process involves the systematic modification of the lead structure to enhance its drug-like properties.
A common strategy is the exploration of the structure-activity relationship (SAR), which defines how specific structural features of a molecule relate to its biological activity. acs.org For instance, in the development of 2,8-disubstituted-1,5-naphthyridines as antimalarial agents, SAR studies revealed that basic substituents at the C8-position led to significant improvements in physicochemical and in vivo pharmacokinetic properties. acs.org Similarly, in the development of tankyrase inhibitors, a systematic, building-block-based SAR analysis led to the identification of novel 1,2,4-triazole-based compounds with significantly improved cellular inhibitory efficacy when a 1,5-naphthyridine moiety was incorporated. acs.org This optimization also addressed issues like atropisomerism and poor solubility found in the initial lead compound. acs.org
The following table provides examples of lead optimization in 1,5-naphthyridine derivatives:
| Lead Compound Class | Optimization Strategy | Improved Properties |
| N-(6-methylpyridin-2-yl)quinolin-2-amine | Scaffold hopping to 1,5-naphthyridine | Improved pharmacokinetic profile for tau PET tracers researchgate.net |
| 2,8-disubstituted-1,5-naphthyridines | Introduction of basic substituents at C8 | Enhanced physicochemical and in vivo pharmacokinetic properties acs.org |
| 1,2,4-triazole-based tankyrase inhibitors | Incorporation of 1,5-naphthyridine moiety | Increased cellular inhibitory efficacy, resolved atropisomerism and solubility issues acs.org |
Rational Drug Design Approaches (Ligand-Based, Target-Based, Structure-Based)
Rational drug design encompasses several strategies that leverage knowledge of the biological target or the ligand to guide the design of new drugs. mdpi.com These approaches are instrumental in the development of 1,5-naphthyridine derivatives.
Ligand-Based Drug Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of molecules that bind to the target. For example, the initial identification of N-(6-methylpyridin-2-yl)quinolin-2-amine as a tau aggregate binder was achieved through 2D fragment-based similarity and 3D pharmacophoric and shape similarity to known selective tau binders. researchgate.net
Target-Based and Structure-Based Drug Design: When the structure of the biological target (e.g., an enzyme or receptor) is known, it can be used to design molecules that fit into the active site. Structure-based design and molecular modeling have been employed for the preparation of 1,5-naphthyridine derivatives with specific substituents. mdpi.com For instance, the X-ray crystal structure of a 1,5-naphthyridine derivative in complex with the human ALK5 receptor confirmed the binding mode that was initially proposed from docking studies, validating the structure-based design approach. nih.gov This integration of structure-based design and optimization of physical properties has been successful in yielding potent and selective inhibitors. encyclopedia.pub
Computational Approaches in Drug Design (CADD)
Computer-Aided Drug Design (CADD) plays a crucial role in modern drug discovery by accelerating the process and reducing costs. mdpi.com For 1,5-naphthyridine derivatives, CADD methods are used for various purposes.
Molecular docking simulations are widely used to predict the binding mode and affinity of a ligand to its target protein. acs.orgresearchgate.net In the study of 1,8-naphthyridine derivatives as potential anti-breast cancer agents, molecular docking was used to evaluate their binding energy to the human estrogen receptor. researchgate.net Similarly, for potential depression treatments, molecular docking and molecular dynamics simulations were used to demonstrate the binding of a naphthyridine derivative to the human serotonin transporter. acs.org
Homology modeling is another important CADD tool, used to build a 3D model of a protein whose structure has not been experimentally determined, based on the known structure of a homologous protein. acs.org A homology model of Plasmodium falciparum PI4K was built to serve as a tool for structure-based drug design of antimalarial 1,5-naphthyridine inhibitors. acs.org
Pharmacokinetic Profile Optimization in Drug Design
The optimization of the pharmacokinetic profile of a drug candidate is a critical aspect of drug design, ensuring that the molecule can reach its target in the body in sufficient concentration and for an appropriate duration. This involves considering the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). tandfonline.com
Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations
The ADME properties of 1,5-naphthyridine derivatives are a key focus during the optimization process. A favorable ADME profile is essential for a compound to be developed into a successful drug. encyclopedia.pub
Absorption: This refers to how the drug is taken up into the bloodstream. For orally administered drugs, this involves passage through the gut wall. In silico predictions of physicochemical properties, such as those outlined in Lipinski's rule of five, are often used to assess the potential for oral absorption. rsc.org
Distribution: This describes how the drug spreads throughout the body. For drugs targeting the central nervous system, the ability to cross the blood-brain barrier is paramount. google.com The design of LRRK2 inhibitors based on the imidazo[4,5-c] researchgate.netnih.govnaphthyridine scaffold specifically aims for compounds that can traverse this barrier. google.com
Metabolism: This is the process by which the body breaks down the drug. High metabolic clearance can lead to a short duration of action. Lead optimization efforts for a tricyclic imidazo (B10784944) researchgate.netnih.govnaphthyridine series focused on improving in vitro potency and addressing high metabolic clearance. encyclopedia.pub
Excretion: This is the removal of the drug and its metabolites from the body.
In silico ADME predictions are now routinely used in the early stages of drug discovery to filter out compounds with likely poor pharmacokinetic properties. tandfonline.comrsc.org For a series of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues, in silico ADME studies were conducted to predict their drug-likeness and pharmacokinetic properties. researchgate.netrsc.org These predictions help to prioritize which compounds should be synthesized and tested in vitro and in vivo.
The following table summarizes key ADME considerations for 1,5-naphthyridine derivatives:
| ADME Property | Consideration | Example |
| Absorption | Oral bioavailability | In silico prediction using Lipinski's rule of five rsc.org |
| Distribution | Blood-brain barrier penetration | Design of LRRK2 inhibitors for neurological diseases google.com |
| Metabolism | Metabolic stability | Optimization of tricyclic imidazo researchgate.netnih.govnaphthyridines to reduce high clearance encyclopedia.pub |
| Excretion | Clearance from the body | General consideration in overall pharmacokinetic profiling |
Applications Beyond Medicinal Chemistry for 1,5 Naphthyridin 4 Ol Based Materials
Organic Electronics and Optoelectronic Devices.mdpi.comrsc.org
The field of organic electronics has seen a surge of interest in 1,5-naphthyridine (B1222797) derivatives due to their inherent electronic characteristics. mdpi.comrsc.org These compounds are being explored for their potential in a range of devices, including those that emit light, convert light to electricity, and control electrical currents. mdpi.comresearchgate.net
Organic Light-Emitting Diodes (OLEDs).mdpi.comresearchgate.netrsc.orgresearchgate.net
Derivatives of 1,5-naphthyridin-4-ol (B95804) have been successfully incorporated as ancillary ligands in iridium(III) and platinum(II) complexes, which are key components in phosphorescent OLEDs (PHOLEDs). nih.govrsc.org These materials play a crucial role in achieving high-efficiency and pure-colored light emission. nih.govacs.org
In one notable study, three iridium(III) complexes utilizing this compound derivatives as ancillary ligands were synthesized. These complexes, when used as emitters in PHOLEDs, demonstrated exceptional performance, achieving a maximum external quantum efficiency (EQE) of over 31%. nih.govacs.orgacs.org The devices emitted a pure red light with CIE coordinates close to the standard red required by the National Television System Committee. nih.govacs.org The high photoluminescence quantum yields (PLQYs) of these complexes, reaching up to 93.4% in solution, and their excellent electron mobility contribute to the high efficiency and reduced efficiency roll-off of the OLEDs. nih.govacs.orgacs.org
Another area of advancement is in near-infrared (NIR) OLEDs. Four heteroleptic platinum(II) complexes containing this compound derivatives have been developed. rsc.orgrsc.org While these complexes show green to yellow emission in diluted solutions, non-dopant OLEDs fabricated with them display NIR electroluminescence with wavelengths peaking between 704 and 774 nm. rsc.org The EQEs of these NIR OLEDs reached up to 10.1%, a significant achievement for this type of device. rsc.org The formation of excimers and metal-metal-to-ligand charge transfer are credited for the long-wavelength emission. rsc.orgrsc.org
Furthermore, aluminum chelates of 4-hydroxy-1,5-naphthyridine derivatives have been synthesized and shown to be deep blue analogues of the common green-emitting material Alq3. nycu.edu.tw These materials exhibit deep blue fluorescence, a wide band gap, high charge carrier mobility, and excellent thermal stability, making them versatile for use as electron-transporting layers or as hosts for other fluorescent dopants to generate white light. nycu.edu.tw
Table 1: Performance of OLEDs Incorporating this compound Derivatives
| Complex Type | Emitter | Max. EQE (%) | Emission Color | CIE (x, y) | Reference |
|---|---|---|---|---|---|
| Iridium(III) | Ir(4tfmpq)₂mmND | 31.48 | Pure Red | (0.670, 0.327) | nih.govacs.org |
| Platinum(II) | PBSNND | 10.1 | Near-Infrared | - | rsc.org |
Organic Photovoltaic (OPV) Devices.mdpi.comrsc.org
The application of 1,5-naphthyridine derivatives extends to the realm of solar energy conversion. mdpi.com These materials are being investigated for their potential to enhance the efficiency and stability of organic photovoltaic (OPV) devices. mdpi.comrsc.org Aluminum chelates of 1,5-naphthyridine derivatives have been studied as exciton-blocking materials in OPVs, contributing to a prolonged device lifetime. mdpi.com
In a specific application, a conjugated polymer incorporating a dithienonaphthyridine unit, poly[thiophene-2,5-diyl-alt-5,10-bis((2-hexyldecyl)oxy)dithieno[3,2-c:3′,2′-h] nih.govrsc.orgnaphthyridine-2,7-diyl] (PTNT), was used to create aqueous nanoparticle dispersions for OPVs. researchgate.net Devices fabricated from these nanoparticle dispersions achieved a power conversion efficiency (PCE) of up to 1.65%. researchgate.net This demonstrates the potential of 1,5-naphthyridine-based polymers in environmentally friendly processing of solar cells. researchgate.net
Furthermore, the development of non-fullerene acceptors is a key area in OPV research. While not directly a this compound derivative, the broader family of organic molecules with tunable absorption spectra highlights the direction of the field where such compounds could be beneficial. For instance, OPVs based on a specific non-fullerene acceptor have achieved a PCE of 15.5% under standard solar illumination and 23.4% under indoor lighting. rsc.org
Organic Photodetectors (OPD).rsc.org
Organic photodetectors (OPDs) are another area where 1,5-naphthyridine-based materials are showing promise. mdpi.com These devices, which convert light into an electrical signal, are crucial for applications ranging from imaging to communication. mdpi.com
A study on bulk heterojunction OPDs utilized the polymer PTNT, which contains a dithienonaphthyridine moiety, blended with a fullerene derivative. researchgate.net By optimizing the blend ratio, the response speed of the OPDs was significantly increased, reaching a -3dB frequency of 4.5 MHz. researchgate.net This research highlights the importance of balanced electron and hole mobility, a property that can be tuned through the molecular design of materials like those derived from 1,5-naphthyridine. researchgate.net
Semiconductor Applications.mdpi.comrsc.org
The inherent charge transport properties of 1,5-naphthyridine derivatives make them suitable for use as organic semiconductors. mdpi.comrsc.org These materials can be designed to be either p-type (hole-transporting) or n-type (electron-transporting), which is essential for creating various electronic components. nih.gov
For example, n-type small molecules based on a 1,5-naphthyridine-2,6-dione (NTD) core have been synthesized and characterized. rsc.org One such molecule, NTDT-DCV, exhibited an electron mobility of 0.14 cm² V⁻¹ s⁻¹ in an organic thin-film transistor (OTFT). rsc.org This demonstrates the potential of 1,5-naphthyridine derivatives in fabricating the active components of organic electronic circuits. rsc.org
Ligands in Analytical Chemistry.mdpi.com
Beyond their role in optoelectronics, 1,5-naphthyridine derivatives serve as effective ligands in analytical chemistry. mdpi.comresearchgate.net Their ability to form stable complexes with various metal ions makes them useful for separation, detection, and quantification purposes. The nitrogen atoms within the naphthyridine ring system act as coordination sites, allowing for the chelation of metal ions. nih.gov This property is fundamental to their application as ligands in techniques such as solvent extraction, chromatography, and spectrophotometric analysis. researchgate.netnih.gov
Chemo-Sensors and Bio-Imaging Probes.mdpi.com
The responsive nature of the 1,5-naphthyridine scaffold to its chemical environment has led to its use in the development of chemo-sensors and bio-imaging probes. mdpi.com These molecules are designed to signal the presence of specific analytes, such as metal ions, through a change in their optical properties, typically fluorescence. researchgate.netnih.gov
For instance, a new fluorescent chemo-sensor based on naphthyridine and benzothiazole (B30560) groups was developed for the detection of Al³⁺ and Fe³⁺ ions. researchgate.net The sensor exhibited a linear increase in fluorescence intensity upon binding with these metal ions, with a 1:1 binding stoichiometry confirmed by Job's plot and mass spectrometry. researchgate.net This high selectivity and sensitivity make it a promising tool for environmental and biological monitoring. researchgate.net
In the realm of bio-imaging, fluorescent probes are essential for visualizing biological processes within living cells. nih.govnih.gov While specific examples directly using this compound are still emerging, the broader class of naphthyridine derivatives has shown significant potential. For example, Schiff bases derived from naphthalen-1,8-diamine have been used for the selective detection of Cu(II) ions and applied in the bio-imaging of human cancer cells. nih.gov This indicates a promising future for appropriately functionalized this compound derivatives as specialized probes for cellular imaging. nih.govnih.gov
Patent Landscape and Future Research Directions
Analysis of Patent Literature on 1,5-Naphthyridin-4-ol (B95804) Derivatives
The patent landscape for derivatives of this compound reveals a focused interest in their therapeutic potential, particularly in the realm of kinase inhibition for treating significant human diseases. An analysis of the patent literature indicates that the 1,5-naphthyridine (B1222797) scaffold serves as a crucial pharmacophore for developing novel inhibitors targeting specific enzymes implicated in pathological conditions.
A key area of patent activity involves the development of Leucine-rich repeat kinase 2 (LRRK2) inhibitors. LRRK2 is a target for therapeutic intervention in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. google.com Patents describe novel imidazo[4,5-c] rsc.orgresearchgate.netnaphthyridine derivatives that demonstrate potent and selective inhibition of LRRK2. google.com The synthesis strategies outlined in these patents often utilize this compound as a foundational starting material, which is subsequently modified, for instance, by nitration to form intermediates like 3-nitro-1,5-naphthyridin-4-ol, before constructing the final complex molecule. google.com These patents aim to provide compounds with favorable pharmacokinetic profiles, including the ability to cross the blood-brain barrier, a critical feature for treating central nervous system disorders. google.com
Beyond neurodegenerative diseases, the patent literature suggests the exploration of 1,5-naphthyridine derivatives for other conditions, including cancer, Crohn's disease, and leprosy, where LRRK2 activity is also considered relevant. google.com Furthermore, patents have been filed for 1,6-naphthyridine (B1220473) derivatives, a closely related isomer, for a wide range of neurological and psychiatric conditions, including epilepsy, anxiety, depression, and neuropathic pain, indicating the broader potential of the naphthyridine core in neuropharmacology. google.com.na The emphasis in the patent literature is on the novelty of the chemical structures, their synthesis, and their application in treating diseases associated with specific biological targets.
| Patent Number | Title/Subject | Therapeutic Area | Key Compound Class | Assignee/Applicant (if available) |
| WO2017046675A1 | Novel imidazo[4,5-c]quinoline and imidazo[4,5-c] rsc.orgresearchgate.netnaphthyridine derivatives as LRRK2 inhibitors google.com | Neurodegenerative diseases (Parkinson's, Alzheimer's), Cancer, Crohn's disease google.com | Imidazo[4,5-c] rsc.orgresearchgate.netnaphthyridines google.com | Not specified in abstract |
| WO1998054184A1 | 1,6-Naphthyridine anti-convulsants google.com.na | Anxiety, epilepsy, Parkinson's disease, pain, sleep disorders google.com.na | Naphthyridin-3-yl-benzamides google.com.na | Not specified in abstract |
Emerging Trends in this compound Research
Current research on this compound and its derivatives is branching into distinct and highly promising directions, primarily in material science and medicinal chemistry.
Material Science: Advanced Emitters for OLEDs A significant and rapidly advancing trend is the use of this compound derivatives as ancillary ligands in transition metal complexes for organic light-emitting diodes (OLEDs). acs.org Researchers are synthesizing novel iridium(III) and platinum(II) complexes incorporating substituted 1,5-naphthyridin-4-ols. rsc.orgacs.org These materials are engineered to exhibit high photoluminescence quantum yields (PLQYs) and superior electron mobility. acs.org
A notable focus is on achieving emissions in specific regions of the light spectrum. Studies report the development of complexes that are highly efficient pure red and near-infrared (NIR) emitters. rsc.orgacs.org For example, iridium(III) complexes with this compound derivative ligands have been used to create high-performance phosphorescent OLEDs (PHOLEDs) with maximum external quantum efficiencies (EQEmax) exceeding 31% for pure red emission. acs.org Platinum(II) complexes containing the this compound scaffold have been shown to produce NIR electroluminescence with high efficiency, attributed to the formation of metal-metal-to-ligand charge transfer (MMLCT) states. rsc.orgresearchgate.net This research trend is driven by the demand for next-generation displays and lighting technologies, as well as for specialized applications like biomedical imaging and optical communication. researchgate.netresearchgate.net
Medicinal Chemistry: Novel Antimicrobial and Anticancer Agents In medicinal chemistry, the 1,5-naphthyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. An emerging trend is the design of derivatives targeting infectious diseases. Researchers have synthesized and evaluated this compound derivatives for their antimycobacterial activity, with some compounds showing potent efficacy against Mycobacterium tuberculosis with low cytotoxicity. researchgate.net The synthesis of these molecules often involves regioselective N- or O-alkylation of the this compound core, requiring detailed structural characterization. researchgate.net
Furthermore, derivatives are being investigated as novel DNA gyrase inhibitors. nih.gov Molecules that pair a 1,5-naphthyridine moiety with other chemical groups have demonstrated broad-spectrum antibacterial activity, including against quinolone-resistant strains of E. coli and S. aureus. nih.gov The historical success of the related naphthyridone core in antibiotics like nalidixic acid provides a strong rationale for this continued exploration. mdpi.com Additionally, research into 7-substituted-1,5-naphthyridin-4-ol derivatives has shown promise in developing antimalarial agents. anu.edu.au The structural versatility of the 1,5-naphthyridine ring system allows for systematic modifications to optimize biological activity and pharmacokinetic properties. mdpi.comnih.gov
Future Prospects for Therapeutic and Material Science Applications
The dual-front advancement in both material science and medicinal chemistry positions this compound as a scaffold with significant future potential.
Therapeutic Applications The future of this compound in therapeutics lies in its potential to generate next-generation drugs for a variety of challenging diseases. The demonstrated activity of its derivatives as LRRK2 inhibitors points towards a promising avenue for developing disease-modifying treatments for neurodegenerative disorders like Parkinson's disease. google.com The ability to fine-tune the structure to enhance blood-brain barrier penetration will be a key factor for success in this area. google.com
In the field of infectious diseases, the emergence of drug-resistant pathogens creates a critical need for new antimicrobial agents. nih.govmdpi.com The 1,5-naphthyridine core structure is a validated starting point for novel antibiotics, particularly those targeting bacterial DNA gyrase with mechanisms that can overcome existing resistance. nih.gov Future research will likely focus on optimizing these compounds to enhance their spectrum of activity and safety profiles for clinical use. There is also continued potential in developing new antimalarial anu.edu.au and anticancer agents, leveraging the diverse biological activities associated with the broader family of marine alkaloids and other heterocyclic compounds. frontiersin.org
Material Science Applications In material science, the future for this compound derivatives appears exceptionally bright, especially in optoelectronics. The demonstrated success in creating highly efficient and stable red and NIR OLEDs opens the door for their use in advanced display technologies, solid-state lighting, and automotive applications. acs.orgacs.org The development of efficient NIR emitters is particularly significant for applications that are currently underserved, such as night-vision-readable displays, optical data communication, and in vivo biomedical imaging, where light needs to penetrate biological tissues. researchgate.netresearchgate.net
Future research will likely explore the synthesis of new derivatives with further tuned electronic properties to access other emission colors, such as deep blue, which remains a challenge for OLED technology. researchgate.net The unique structure of the 1,5-naphthyridine ligand can also be exploited to control the molecular alignment of the complexes in thin films, a strategy that has been shown to enhance the light outcoupling efficiency of devices. rsc.org The continued exploration of these compounds could lead to breakthroughs in device performance, lifetime, and manufacturing cost, solidifying their role as key components in future electronic and photonic technologies. The unique electronic and optical properties may also find use in developing novel sensors or other advanced materials. evitachem.com
Q & A
Q. What are the recommended methodologies for synthesizing and purifying 1,5-Naphthyridin-4-ol derivatives?
Synthesis typically involves cyclocondensation of amino precursors or functionalization via nucleophilic substitution. For example, derivatives like 3-methoxy-1,5-naphthyridine can be synthesized by alkylation or halogenation followed by methoxy group introduction . Purification requires column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity validation via HPLC (>95%) and NMR (integration of aromatic protons) is critical. Note: Stability during synthesis requires inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How can researchers address solubility challenges of this compound in aqueous media for biological assays?
Derivatization with polar groups (e.g., carboxylic acids, hydroxyls) improves solubility. For instance, 4-hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS 53512-10-0) exhibits enhanced aqueous solubility due to its ionizable carboxyl group . Alternatively, use DMSO-water co-solvents (<5% DMSO to minimize cytotoxicity). Confirm solubility via dynamic light scattering (DLS) to detect aggregation .
Q. What analytical techniques are most reliable for characterizing this compound derivatives?
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., downfield shifts for hydroxyl protons at δ 10–12 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₈H₆N₂O: m/z 147.0561) .
- X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol equilibria in solid state) .
Cross-validate results with IR (O–H/N–H stretches) and elemental analysis .
Advanced Research Questions
Q. How do coordination complexes of this compound with transition metals enhance OLED performance?
Iridium(III) complexes using this compound as ancillary ligands exhibit high external quantum efficiencies (EQEs >31%) due to:
- Electron Mobility : Facilitated by π-conjugated naphthyridine frameworks.
- Thermally Activated Delayed Fluorescence (TADF) : Enhanced by ligand-to-metal charge transfer .
| Complex | Emission Color | EQE (%) | Key Ligand |
|---|---|---|---|
| Ir-1,5-Naph-O | Pure Red | 31.2 | This compound |
| Pt-1,5-Naph-O | Orange-Red | 28.5 | Methyl-substituted derivative |
Q. How should researchers address contradictions in reported biological activities of this compound derivatives?
Contradictions often arise from assay variability (e.g., cell line differences) or incomplete SAR (structure-activity relationship) data. Mitigation strategies:
- Dose-Response Curves : Validate IC₅₀ values across multiple replicates .
- Computational Modeling : Use DFT to predict binding affinities (e.g., Mycobacterium tuberculosis enoyl-ACP reductase inhibition ).
- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., antimycobacterial vs. anticancer activities) .
Q. What methodological precautions are essential for handling this compound in ecological toxicity studies?
Q. How can tautomerism in this compound impact its reactivity in catalytic applications?
The keto-enol equilibrium influences ligand denticity in metal complexes. For example:
- Keto Form : Binds via N,O-chelation (favored in nonpolar solvents).
- Enol Form : O-monodentate binding (common in polar media).
Characterize tautomers via variable-temperature NMR or UV-Vis spectroscopy .
Methodological Resources
- Data Validation : Follow Beilstein Journal guidelines for experimental replication, including detailed Supplementary Information for compound characterization .
- Safety Protocols : Use PPE (gloves, goggles) and fume hoods; refer to SDS for emergency procedures (e.g., eye exposure: flush with water for 15 minutes ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
